methyl 5-({4-[(E)-({3-[chloro(difluoro)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenoxy}methyl)furan-2-carboxylate
Overview
Description
Methyl 5-({4-[(E)-({3-[chloro(difluoro)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenoxy}methyl)furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({4-[(E)-({3-[chloro(difluoro)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenoxy}methyl)furan-2-carboxylate typically involves multiple steps, including the formation of the triazole ring, the introduction of the chloro(difluoro)methyl group, and the coupling of the furan ring. Common synthetic routes may involve:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of the chloro(difluoro)methyl group: This step may involve the use of chlorodifluoromethane and appropriate catalysts.
Coupling reactions: The final coupling of the furan ring with the triazole derivative can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({4-[(E)-({3-[chloro(difluoro)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenoxy}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of methyl 5-({4-[(E)-({3-[chloro(difluoro)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenoxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound shares the furan-2-carboxylate core but differs in the substituents on the phenyl ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but includes a fluoro and nitro group on the phenyl ring.
Uniqueness
Methyl 5-({4-[(E)-({3-[chloro(difluoro)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenoxy}methyl)furan-2-carboxylate is unique due to the presence of the chloro(difluoro)methyl group and the triazole ring, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 5-[[4-[(E)-[3-[chloro(difluoro)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N4O4S/c1-26-14(25)13-7-6-12(28-13)9-27-11-4-2-10(3-5-11)8-21-24-15(17(18,19)20)22-23-16(24)29/h2-8H,9H2,1H3,(H,23,29)/b21-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPHYIACACXSR-ODCIPOBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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